(S)-8-METHOXY-N,N-DIPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE (S)-8-METHOXY-N,N-DIPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE
Brand Name: Vulcanchem
CAS No.: 119432-89-2
VCID: VC0047960
InChI: InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m0/s1
SMILES: CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC
Molecular Formula: C17H27NO
Molecular Weight: 261.4 g/mol

(S)-8-METHOXY-N,N-DIPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE

CAS No.: 119432-89-2

Main Products

VCID: VC0047960

Molecular Formula: C17H27NO

Molecular Weight: 261.4 g/mol

(S)-8-METHOXY-N,N-DIPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE - 119432-89-2

CAS No. 119432-89-2
Product Name (S)-8-METHOXY-N,N-DIPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE
Molecular Formula C17H27NO
Molecular Weight 261.4 g/mol
IUPAC Name (2S)-8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Standard InChI InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m0/s1
Standard InChIKey SPOMVKJPPZWHRF-HNNXBMFYSA-N
Isomeric SMILES CCCN(CCC)[C@H]1CCC2=C(C1)C(=CC=C2)OC
SMILES CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC
Canonical SMILES CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC
Synonyms (S)-8-METHOXY-N,N-DIPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE
PubChem Compound 12741423
Last Modified Nov 11 2021
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